molecular formula ClH B227486 Chlorine, isotope of mass 36 CAS No. 13981-43-6

Chlorine, isotope of mass 36

Cat. No.: B227486
CAS No.: 13981-43-6
M. Wt: 36.9763 g/mol
InChI Key: VEXZGXHMUGYJMC-OUBTZVSYSA-N
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Description

Chlorine-36 (³⁶Cl) is a long-lived radioactive isotope of chlorine with a half-life of 301,300 ± 1,500 years . It consists of 17 protons and 19 neutrons, distinguishing it from stable chlorine isotopes ³⁵Cl (75.8% natural abundance) and ³⁷Cl (24.2%) . ³⁶Cl is primarily cosmogenic, produced in the upper atmosphere via spallation of argon-36 by cosmic ray protons . Trace amounts (natural abundance ~7 × 10⁻¹³) are also generated anthropogenically during nuclear explosions .

³⁶Cl decays via β⁻ decay (98% to ³⁶Ar and 2% to ³⁶S) , making it valuable for radiometric dating of groundwater (60,000–1 million years) and geological processes . Its low specific activity (<4 mCi/m³) and solubility in water facilitate applications in environmental tracing and isotope dilution assays .

Properties

CAS No.

13981-43-6

Molecular Formula

ClH

Molecular Weight

36.9763 g/mol

IUPAC Name

chlorane

InChI

InChI=1S/ClH/h1H/i1+1

InChI Key

VEXZGXHMUGYJMC-OUBTZVSYSA-N

SMILES

Cl

Isomeric SMILES

[36ClH]

Canonical SMILES

Cl

Synonyms

36Cl radioisotope
Chlorine-36
Cl-36 radioisotope

Origin of Product

United States

Chemical Reactions Analysis

Decay Reactions of Chlorine-36

Chlorine-36 (36Cl^{36}\text{Cl}) is a long-lived radioactive isotope with a half-life of 301,300±1,500301,300\pm 1,500 years . Its decay primarily involves two pathways:

  • Beta-minus (β−\beta^-β−) decay :

    36Cl36Ar+β+νe^{36}\text{Cl}\rightarrow ^{36}\text{Ar}+\beta^-+\overline{\nu}_e

    This mode accounts for 98.1%98.1\% of all decays, producing stable argon-36 (36Ar^{36}\text{Ar}) .

  • Electron capture (EC) :

    36Cl+e36S+νe^{36}\text{Cl}+e^-\rightarrow ^{36}\text{S}+\nu_e

    This secondary pathway occurs in 1.9%1.9\% of cases, yielding sulfur-36 (36S^{36}\text{S}) .

A minor 0.0015%0.0015\% of decays involve beta-plus (β+\beta^+) emission , also leading to sulfur-36 . The decay energy for β\beta^- and β+\beta^+ modes is 0.70953(4)0.70953(4) MeV and 1.14213(19)1.14213(19) MeV, respectively .

Table 1: Decay modes of 36Cl^{36}\text{Cl}36Cl

Decay TypeDaughter IsotopeProbability (%)Decay Energy (MeV)
β\beta^-36Ar^{36}\text{Ar}98.10.70953(4)
Electron Capture36S^{36}\text{S}1.9-
β+\beta^+36S^{36}\text{S}0.00151.14213(19)

Cosmic Ray Spallation

In the atmosphere, 36Cl^{36}\text{Cl} forms via spallation of argon-36 (36Ar^{36}\text{Ar}) by cosmic ray protons . This reaction occurs primarily in the stratosphere and mesosphere, where high-energy particles interact with atmospheric gases:

36Ar+p36Cl+fragments^{36}\text{Ar}+p\rightarrow ^{36}\text{Cl}+\text{fragments}

Lithospheric Production

In terrestrial environments, 36Cl^{36}\text{Cl} is generated by:

  • Thermal neutron activation of chlorine-35 (35Cl^{35}\text{Cl}) in rocks :

    35Cl+n36Cl+γ^{35}\text{Cl}+n\rightarrow ^{36}\text{Cl}+\gamma
  • Spallation of potassium-39 (39K^{39}\text{K}39K) and calcium-40 (40Ca^{40}\text{Ca}) by cosmic neutrons :

    39K+n36Cl+fragments^{39}\text{K}+n\rightarrow ^{36}\text{Cl}+\text{fragments} 40Ca+n36Cl+fragments^{40}\text{Ca}+n\rightarrow ^{36}\text{Cl}+\text{fragments}

Table 2: Production rates in lithospheric environments

Precursor IsotopeProduction Rate (36Cl^{36}\text{Cl} atoms/yr/mole)
35Cl^{35}\text{Cl}-
39K^{39}\text{K}4,200
40Ca^{40}\text{Ca}3,000

Natural Occurrence

Natural 36Cl^{36}\text{Cl} exists at trace levels (7×10137\times 10^{-13} per stable chlorine atom) . Its distribution is influenced by:

  • Atmospheric fallout : 36Cl^{36}\text{Cl} is incorporated into precipitation, surface waters, and ice .

  • Subsurface transport : In groundwater, 36Cl^{36}\text{Cl} acts as a tracer for fluid migration .

Anthropogenic Contributions

Nuclear weapon tests (1952–1958) released 36Cl^{36}\text{Cl} into the environment, particularly in marine environments . Antarctic ice cores reveal persistent 36Cl^{36}\text{Cl} from these events, with concentrations in Vostok ice reaching 10× natural levels .

Nuclear Reactor Interactions

In graphite moderators of nuclear reactors, 36Cl^{36}\text{Cl} forms via neutron activation of 35Cl^{35}\text{Cl} :

35Cl+n36Cl+γ^{35}\text{Cl}+n\rightarrow ^{36}\text{Cl}+\gamma

This process generates long-lived radioactive waste, with 36Cl^{36}\text{Cl} retention in graphite dependent on irradiation history and chlorine precursor concentrations .

Meteoritic Evidence for Early Solar System Dynamics

In primitive meteorites, excess 36S^{36}\text{S} correlates with chlorine-to-sulfur ratios, indicating 36Cl^{36}\text{Cl} decay . This supports a supernova origin for short-lived radionuclides in the early solar system .

Analytical Techniques

Measurement of 36Cl^{36}\text{Cl} typically employs:

  • Accelerator mass spectrometry (AMS) : Capable of detecting 36Cl/Cl^{36}\text{Cl}/\text{Cl} ratios as low as 101510^{-15} .

  • Liquid scintillation counting : Used for low-level environmental samples .

Environmental Mobility and Persistence

In Antarctic snowpack, 36Cl^{36}\text{Cl} exhibits unexpected mobility, migrating upward through firn layers despite low temperatures . This challenges prior assumptions about isotopic immobility in polar regions .

Comparison with Similar Compounds

Comparison with Similar Chlorine Isotopes

Table 1: Key Properties of Chlorine Isotopes

Property ³⁵Cl ³⁷Cl ³⁶Cl
Protons 17 17 17
Neutrons 18 20 19
Natural Abundance 75.8% 24.2% ~7 × 10⁻¹³
Half-Life Stable Stable 301,300 ± 1,500 years
Decay Mode N/A N/A β⁻ to ³⁶Ar (98%), ³⁶S (2%)
Applications NMR studies , environmental pollutant analysis NMR studies , isotopic reference Groundwater dating , tracer studies , biological chloride assays

Key Differences:

Stability : ³⁵Cl and ³⁷Cl are stable, whereas ³⁶Cl is radioactive with a long half-life .

Abundance : ³⁶Cl’s natural abundance is orders of magnitude lower than stable isotopes, complicating detection without enrichment .

Geochemical Behavior : ³⁶Cl’s β⁻ decay products (³⁶Ar, ³⁶S) provide tracers for subsurface processes, unlike stable isotopes used for δ³⁷Cl fractionation studies in carbonatites and lunar samples .

Analytical Techniques for Chlorine Isotopes

Table 2: Methods for Chlorine Isotope Analysis

Method Precision (1σ) Applications Limitations
Thermal Ionization MS (TIMS) ±0.1‰ High-precision δ³⁷Cl measurements Requires extensive sample preparation
Gas Chromatography-MS (GC-MS) ±0.2–0.9‰ Compound-specific analysis (e.g., chlorinated solvents) Sensitivity to ionization energy and fragmentation
Isotope Ratio MS (IRMS) ±0.1‰ Bulk δ³⁷Cl in geological samples Limited to volatile compounds

Key Findings:

  • EI-MS Challenges : Electron ionization mass spectrometry (EI-MS) exhibits energy-dependent isotope fractionation, requiring standardized protocols for accurate ³⁶Cl/³⁵Cl/³⁷Cl ratios .
  • Interlaboratory Variability : Calibration with bracketing standards (e.g., SMOC) is critical to harmonize δ³⁷Cl values across GC/MS and IRMS platforms .

Geochemical and Environmental Significance

  • Lunar vs. Terrestrial Cl : Lunar samples show δ³⁷Cl values from −1‰ to +24‰, contrasting terrestrial materials (clustered near 0‰), suggesting unique fractionation processes in extraterrestrial environments .

Q & A

Q. What are the natural production mechanisms and isotopic abundance of Cl-36 in the environment?

Cl-36 is primarily produced via cosmic ray spallation of atmospheric argon-36 (Ar-36) by high-energy protons, with trace natural abundances (~7 × 10⁻¹³ relative to stable Cl isotopes) . Secondary sources include neutron capture by Cl-35 in subsurface environments and muon interactions with calcium-40 . Its half-life is 301,200 ± 4,000 years, decaying via β⁻ emission (98.1% to ³⁶Ar) and electron capture (1.9% to ³⁶S) .

Q. How is Cl-36 distinguished from stable chlorine isotopes (³⁵Cl and ³⁷Cl) in analytical workflows?

Stable Cl isotopes (³⁵Cl:75.77%, ³⁷Cl:24.23%) are measured using mass spectrometry, while Cl-36 requires radiometric techniques due to its low abundance. Total evaporation thermal ionization mass spectrometry (TE-TIMS) achieves precision <0.2‰ for stable isotopes , but accelerator mass spectrometry (AMS) is preferred for Cl-36 due to its sensitivity to trace radioactivity .

Q. What methodologies are used to quantify Cl-36 in environmental samples?

Isotope dilution with ³⁶Cl tracers is a gold standard, involving isotopic exchange in digested samples, followed by dry ashing and coulometric titration . For rainwater or nuclear fallout studies, liquid scintillation counting or AMS is employed to distinguish anthropogenic Cl-36 (e.g., from nuclear tests) from natural spallation-derived Cl-36 .

Advanced Research Questions

Q. How do calibration biases affect chlorine isotope ratio measurements, and what protocols mitigate them?

Calibration bias arises from instrumental drift and matrix effects. For compound-specific isotope analysis (CSIA), a two-point calibration using certified standards (e.g., SMOC – Standard Mean Ocean Chloride) is critical. GC/IRMS and GC/qMS require regular normalization to correct for δ³⁷Cl deviations >0.5‰ . TE-TIMS further reduces blank interference (<3 × 10⁻¹⁵ A) by using high-purity CsCl and minimizing filament contamination .

Q. What experimental designs resolve contradictions in Cl-36 source attribution (e.g., natural vs. anthropogenic)?

Dual-isotope plots (δ³⁷Cl vs. ³⁶Cl/Cl) can discriminate sources. For example, anthropogenic perchlorate (ClO₄⁻) from explosives shows distinct δ³⁷Cl and ³⁶Cl signatures compared to natural atmospheric Cl-36. Controlled biodegradation experiments with Desulfitobacterium hafniense further isolate isotopic fractionation patterns .

Q. How does the total evaporation method in TIMS improve precision for chlorine isotope ratios?

TE-TIMS integrates ion beam intensities (e.g., Cs²³⁵Cl⁰ and Cs²³⁷Cl⁰) until the sample is fully vaporized, minimizing mass fractionation effects. Replicate analyses of seawater chloride achieved reproducibility <0.2‰ (2σ) for 2 µg-Cl samples. Blank correction is negligible for samples >100 ng-Cl .

Q. What are the challenges in detecting Cl-36 in biological matrices, and how are they addressed?

Biological tissues (e.g., muscle, liver) require alkaline digestion to release organically bound Cl, followed by distillation to remove interferents like sulfates. Radioassay via infinite-thickness liquid counting optimizes sensitivity for low-activity samples .

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